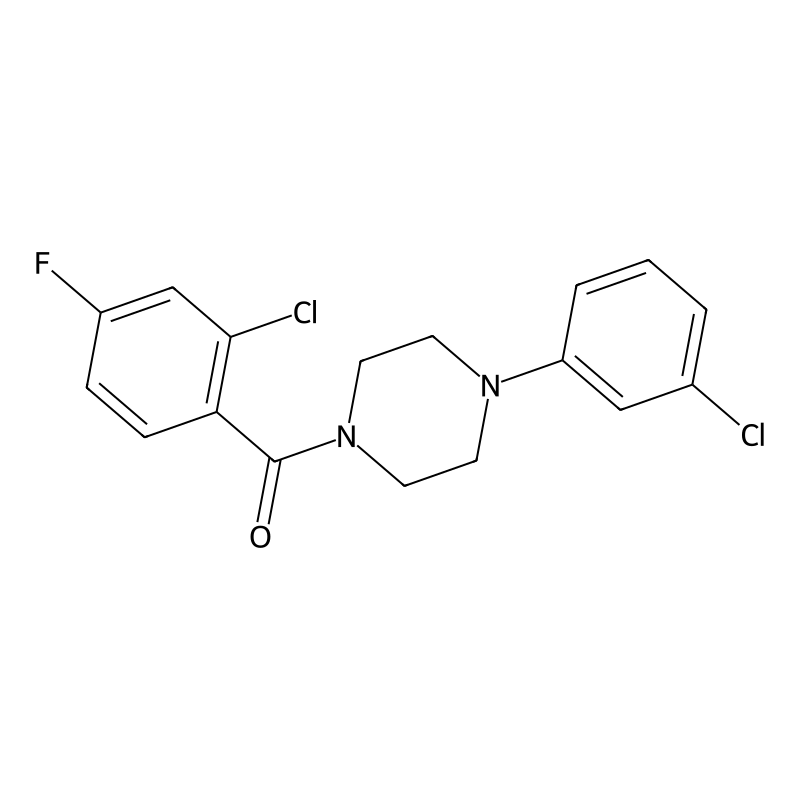

(2-Chloro-4-fluorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methanone

Catalog No.

S7957822

CAS No.

M.F

C17H15Cl2FN2O

M. Wt

353.2 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

(2-Chloro-4-fluorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methanone

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone

Molecular Formula

C17H15Cl2FN2O

Molecular Weight

353.2 g/mol

InChI

InChI=1S/C17H15Cl2FN2O/c18-12-2-1-3-14(10-12)21-6-8-22(9-7-21)17(23)15-5-4-13(20)11-16(15)19/h1-5,10-11H,6-9H2

InChI Key

HULRPGDBJQBGKQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=C(C=C3)F)Cl

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=C(C=C3)F)Cl

(2-Chloro-4-fluorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methanone is a chemical compound with the molecular formula C18H16Cl2F2N2O. It is also commonly known as clocapramine or Ro 11-2465. It belongs to the family of piperazines, which are compounds with a five-membered nitrogen-containing ring. Clocapramine was first synthesized in the 1970s by Roche Pharmaceuticals, a Swiss multinational healthcare company. The compound was developed as a potential antipsychotic drug, but it failed in clinical trials due to its toxic effects. Since then, clocapramine has been studied extensively for its potential applications in various fields of research and industry.

Clocapramine is a crystalline solid with a white to yellow color. It has a melting point of 166-168°C. The compound is soluble in organic solvents such as chloroform, methanol, and ethanol, but it is insoluble in water. Clocapramine has a logP value of 4.41, which indicates that it is highly lipophilic and can easily cross biological membranes. The compound is stable under normal conditions but can decompose when exposed to high temperature or light.

Clocapramine can be synthesized by reacting (2-chloro-4-fluorophenyl)hydrazine with 3-chlorobenzaldehyde in the presence of potassium carbonate and acetic anhydride. The resulting intermediate is then reacted with piperazine in the presence of acetic anhydride and heated to form the final product, clocapramine. The purity and identity of clocapramine can be confirmed by various spectroscopic and analytical techniques such as NMR, IR, and mass spectrometry.

Clocapramine can be analyzed by various analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). These methods can be used to determine the purity, identity, and concentration of clocapramine in different matrices such as biological fluids, tissues, and environmental samples. HPLC is the most commonly used method for the quantification of clocapramine in biological samples due to its high sensitivity, selectivity, and reproducibility.

Clocapramine has been studied for its potential biological properties such as antipsychotic, antidepressant, and anti-inflammatory activities. The compound has been shown to inhibit the dopamine and noradrenaline reuptake transporter, which are involved in the regulation of mood and behavior. Clocapramine has also been shown to modulate the activity of the GABAergic and serotonergic systems, which are implicated in the pathophysiology of various neuropsychiatric disorders. Additionally, clocapramine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Clocapramine has been shown to have toxic effects on various organs such as the liver, kidney, and brain. The compound has been shown to induce liver injury, neurotoxicity, and reproductive toxicity in animal models. Clocapramine has also been shown to cause DNA damage and oxidative stress in human cells. Therefore, it is important to use appropriate safety measures and ethical considerations when conducting scientific experiments involving clocapramine.

Clocapramine has potential applications in various fields of research such as neuroscience, pharmacology, and toxicology. The compound can be used as a tool compound to study the mechanisms of neuropsychiatric disorders and drug addiction. Clocapramine can also be used to validate the efficacy and safety of new drug candidates in preclinical studies. Additionally, clocapramine can be used as a standard reference material for the development and validation of analytical methods.

The current state of research on clocapramine is focused on elucidating its mechanisms of action in neuropsychiatric disorders and drug addiction. Additionally, researchers are exploring the potential use of clocapramine as a therapeutic agent for the treatment of depression, anxiety, and inflammation. However, further studies are needed to validate the safety and efficacy of clocapramine in humans.

Clocapramine has potential implications in various fields of research and industry such as drug development, neuropharmacology, and environmental monitoring. The compound can be used as a lead compound for the development of new drugs with improved efficacy and safety in the treatment of neuropsychiatric disorders. Additionally, clocapramine can be used as a tool compound for the identification and validation of novel drug targets in neuroscience. Furthermore, clocapramine can be used as a reference material for the analysis of environmental samples such as soil and water.

The major limitation of clocapramine is its toxicity and safety concerns, which limit its potential applications in humans. Therefore, future research should focus on the development of safer and more effective derivatives of clocapramine. Additionally, further studies are needed to validate the pharmacological and toxicological properties of clocapramine in humans. Furthermore, the potential environmental impact of clocapramine should be investigated to ensure its safe use in industry and research.

- Development of safer and more effective derivatives of clocapramine

- Validation of the pharmacological and toxicological properties of clocapramine in humans

- Investigation of the potential environmental impact of clocapramine

- Development of clocapramine-based therapeutics for the treatment of neuropsychiatric disorders

- Identification of novel drug targets for the treatment of neuropsychiatric disorders

- Evaluation of the anti-inflammatory properties of clocapramine

- Assessment of the potential neuroprotective effects of clocapramine

- Use of clocapramine as a reference material for the calibration of analytical methods

- Improvement of the analytical methods for the quantification of clocapramine in biological and environmental samples

- Investigation of the effects of clocapramine on the gut-brain axis and microbiome.

- Validation of the pharmacological and toxicological properties of clocapramine in humans

- Investigation of the potential environmental impact of clocapramine

- Development of clocapramine-based therapeutics for the treatment of neuropsychiatric disorders

- Identification of novel drug targets for the treatment of neuropsychiatric disorders

- Evaluation of the anti-inflammatory properties of clocapramine

- Assessment of the potential neuroprotective effects of clocapramine

- Use of clocapramine as a reference material for the calibration of analytical methods

- Improvement of the analytical methods for the quantification of clocapramine in biological and environmental samples

- Investigation of the effects of clocapramine on the gut-brain axis and microbiome.

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

352.0545467 g/mol

Monoisotopic Mass

352.0545467 g/mol

Heavy Atom Count

23

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds